Cas no 1804516-29-7 (Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate)

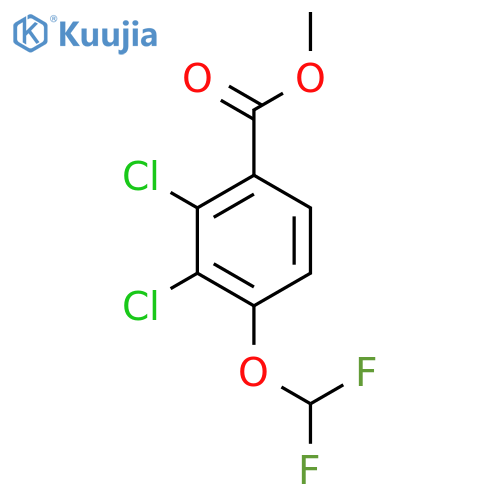

1804516-29-7 structure

商品名:Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate

CAS番号:1804516-29-7

MF:C9H6Cl2F2O3

メガワット:271.044948101044

CID:4706353

Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate

-

- インチ: 1S/C9H6Cl2F2O3/c1-15-8(14)4-2-3-5(16-9(12)13)7(11)6(4)10/h2-3,9H,1H3

- InChIKey: DLNBPQHTXVGZGQ-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(C=CC=1C(=O)OC)OC(F)F)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 253

- トポロジー分子極性表面積: 35.5

Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015013354-250mg |

Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate |

1804516-29-7 | 97% | 250mg |

480.00 USD | 2021-06-21 | |

| Alichem | A015013354-1g |

Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate |

1804516-29-7 | 97% | 1g |

1,504.90 USD | 2021-06-21 | |

| Alichem | A015013354-500mg |

Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate |

1804516-29-7 | 97% | 500mg |

806.85 USD | 2021-06-21 |

Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate 関連文献

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

1804516-29-7 (Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate) 関連製品

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量